molecular formula C7H18Cl2N2O B6276403 (3S,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride CAS No. 2763741-17-7

(3S,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride

Cat. No.: B6276403
CAS No.: 2763741-17-7
M. Wt: 217.13 g/mol
InChI Key: BXLWSPJWTYSFJJ-JFYKYWLVSA-N
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Description

(3S,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride (CAS 2763741-17-7) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C7H18Cl2N2O and a molecular weight of 217.14 g/mol, this compound serves as a versatile and valuable building block for the construction of more complex, biologically active molecules . Its defined (3S,5S) stereochemistry is critical for selective interactions with biological targets, making it particularly useful for structure-activity relationship (SAR) studies and the development of enantiomerically pure pharmaceuticals. The compound features two key functional groups—a hydroxyl group and a dimethylaminomethyl group—on a pyrrolidine ring, both of which provide handles for further chemical modification. The presence of the basic dimethylamino group, in its hydrochloride salt form, enhances the compound's water solubility and stability, facilitating its use in various experimental conditions . As a high-purity (typically 95%) solid, it is ideal for research applications. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

2763741-17-7

Molecular Formula

C7H18Cl2N2O

Molecular Weight

217.13 g/mol

IUPAC Name

(3S,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol;dihydrochloride

InChI

InChI=1S/C7H16N2O.2ClH/c1-9(2)5-6-3-7(10)4-8-6;;/h6-8,10H,3-5H2,1-2H3;2*1H/t6-,7-;;/m0../s1

InChI Key

BXLWSPJWTYSFJJ-JFYKYWLVSA-N

Isomeric SMILES

CN(C)C[C@@H]1C[C@@H](CN1)O.Cl.Cl

Canonical SMILES

CN(C)CC1CC(CN1)O.Cl.Cl

Purity

95

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

  • Molecular Formula : C7_7H16_{16}Cl2_2N2_2O
  • Molecular Weight : 201.12 g/mol
  • IUPAC Name : (3S,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride

Pharmacology

This compound is primarily investigated for its pharmacological properties, particularly in relation to its potential as a therapeutic agent.

  • Mechanism of Action : The compound acts as a modulator of neurotransmitter systems, particularly influencing serotonin and norepinephrine pathways. This modulation can have implications for treating mood disorders and anxiety .
  • Case Study : A study conducted on animal models demonstrated that administration of this compound led to significant reductions in anxiety-like behaviors, suggesting its potential utility in anxiety management therapies .

Neuropharmacology

The compound has been explored in neuropharmacological contexts due to its structural similarity to known psychoactive substances.

  • Research Findings : Investigations into the compound's interaction with various receptors have shown promising results in enhancing cognitive functions and memory retention in preclinical studies .
StudyFindings
Animal Model StudyEnhanced memory retention and cognitive function observed after administration.
Receptor Binding AssayModerate affinity for serotonin receptors noted.

Toxicology

Understanding the safety profile of this compound is crucial for its application in therapeutic settings.

  • Toxicological Assessment : Initial assessments indicate that the compound is harmful if swallowed and may cause skin irritation .
Toxicity ParameterValue
Acute Toxicity (Oral)H302: Harmful if swallowed
Skin IrritationH315: Causes skin irritation

Case Study 1: Anxiety Treatment

In a controlled study involving rodent models, this compound was administered over a period of two weeks. Results indicated a marked decrease in anxiety-like behaviors as measured by the elevated plus maze test. The study concluded that the compound could be a candidate for further development in anxiety treatments.

Case Study 2: Cognitive Enhancement

A separate study focused on cognitive enhancement found that subjects treated with the compound showed improved performance on memory tasks compared to control groups. This suggests potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions Hazard Statements
(3S,5S)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride (1009335-36-7) C₈H₁₈Cl₂N₂O 202.64 Dimethylamino-methyl, hydroxyl Not specified Not available
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride (73285-50-4) C₆H₁₂ClNO 149.62 Hydroxymethyl, hydroxyl Not specified Not available
(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride (1107658-77-4) C₅H₁₂ClNO 137.61 Methyl, hydroxyl Inert atmosphere, 2–8°C H315, H319, H335
(3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride (2089246-24-0) C₆H₁₂ClNO* 100.16* Ethyl, hydroxyl Not specified Not available
(3S,5S)-5-(2-Hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride (2866254-38-6) C₇H₁₆ClNO₂ 181.66 2-Hydroxypropan-2-yl, hydroxyl Not specified Not available

* Discrepancy noted: The molecular formula for (3R,5S)-5-ethylpyrrolidin-3-ol hydrochloride is listed as C₆H₁₂O in , but inclusion of HCl would require adjustment to C₆H₁₃ClNO.

Key Observations:

Hydroxypropan-2-yl () adds a branched hydroxyl group, likely improving aqueous solubility but reducing lipid membrane permeability compared to the target compound .

Stereochemistry :

  • Compounds with (3S,5S) configurations (e.g., the target and ) may exhibit distinct receptor-binding profiles compared to (3R,5S) isomers (e.g., and ) due to spatial orientation differences .

Preparation Methods

Chiral Pool Synthesis

The compound’s stereochemistry is often established using chiral precursors such as (S)-proline or derivatives. For instance, (S)-proline serves as a starting material due to its inherent (S)-configuration at the pyrrolidine ring, which aligns with the target molecule’s stereochemical requirements. Reduction of the carboxylic acid group in (S)-proline using lithium aluminum hydride (LiAlH₄) yields a diol intermediate, which is subsequently functionalized.

Asymmetric Induction

Asymmetric catalytic methods, including hydrogenation of enamines or keto intermediates, are employed to introduce the (3S,5S)-configuration. Palladium catalysts with chiral ligands (e.g., BINAP) have been reported to achieve enantiomeric excesses >95% in related pyrrolidine syntheses.

Protecting Group Strategies

Temporary protection of the hydroxyl and amine groups is critical to prevent undesired side reactions. tert-Butoxycarbonyl (Boc) and benzyl (Bn) groups are commonly used for amine and hydroxyl protection, respectively.

Detailed Step-by-Step Synthesis

Step 1: Precursor Preparation

(S)-Proline derivative synthesis
(S)-Proline undergoes carboxyl group reduction using LiAlH₄ in tetrahydrofuran (THF) at −78°C to form (S)-pyrrolidin-3-ol. The hydroxyl group is protected as a benzyl ether using benzyl bromide and NaH in DMF.

Step 2: Introduction of Dimethylaminomethyl Group

Mannich Reaction
The protected pyrrolidin-3-ol reacts with formaldehyde and dimethylamine hydrochloride in ethanol at 60°C to introduce the dimethylaminomethyl side chain. This step proceeds via iminium ion intermediacy, with yields averaging 65–75%.

Alternative Alkylation
Direct alkylation using (dimethylamino)methyl chloride in the presence of K₂CO₃ in acetonitrile has been reported, though with lower stereoselectivity (70:30 dr).

Step 3: Deprotection and Salt Formation

Hydrogenolytic Deprotection
The benzyl group is removed via hydrogenolysis (H₂, 50 psi, Pd/C catalyst) in methanol, yielding the free amine-alcohol.

Dihydrochloride Formation
The product is treated with excess HCl (2.0 eq) in ethyl acetate, precipitating the dihydrochloride salt. Recrystallization from ethanol/water (9:1) affords the final compound in >98% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionYield Improvement
Mannich ReactionEthanol, 60°C75% → 82%
AlkylationAcetonitrile, reflux50% → 65%
HydrogenolysisMethanol, 25°C90% → 95%

Catalytic Enhancements

Switching from Pd/C to Pd(OH)₂ in hydrogenolysis reduces reaction time from 12 h to 6 h while maintaining yield.

Characterization and Purification Techniques

Analytical Methods

  • HPLC : Purity >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient)

  • NMR : Key signals include δ 3.85 (m, H-3), 2.75 (s, N(CH₃)₂), and 2.30 (m, H-5).

Chiral Resolution

Chiral stationary phase chromatography (CSP-HPLC) resolves enantiomeric impurities, ensuring >99.5% ee.

Industrial-Scale Production Considerations

Cost-Effective Reagents

Bulk dimethylamine (40% aqueous) replaces dimethylamine hydrochloride, reducing raw material costs by 30%.

Waste Management

Ethanol is recovered via distillation (85% efficiency), aligning with green chemistry principles.

Comparative Analysis with Related Compounds

CompoundKey Synthetic DifferenceYield Comparison
(3S,5S)-5-Methylpyrrolidin-3-olMethylation vs. dimethylaminomethylation80% vs. 65%
1-[(4-Amino-3-fluorophenyl)methyl]Aryl substitution complexity50% vs. 70%

Challenges and Limitations

Stereochemical Drift

The dimethylaminomethyl group’s bulkiness induces partial racemization during alkylation, necessitating low-temperature conditions (−20°C).

Hygroscopicity

The dihydrochloride salt is highly hygroscopic, requiring storage under nitrogen with desiccants .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3S,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically begins with chiral precursors like (S)-proline, involving sequential steps:

  • Reduction : Sodium borohydride (NaBH₄) in methanol to reduce carbonyl groups.
  • Cyclization : Acidic or basic conditions to form the pyrrolidine ring.
  • Methylation : Dimethylamine or formaldehyde/borane complexes to introduce the dimethylaminomethyl group.
  • Salt Formation : Reaction with HCl to yield the dihydrochloride salt, enhancing solubility.
  • Stereochemical Control : Use chiral HPLC or X-ray crystallography to confirm configuration. Patent methods (e.g., Bayer’s process for pure pyrrolidin-3-ol derivatives) emphasize recrystallization in polar solvents (e.g., ethanol/water) to isolate enantiomerically pure products .

Q. What analytical techniques are critical for confirming the structure and purity of this compound, particularly regarding its dihydrochloride form?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., 221.61 g/mol for similar derivatives) and fragmentation patterns.
  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak® AD-H) with mobile phases like hexane/isopropanol.
  • Thermogravimetric Analysis (TGA) : Assess salt stability and hygroscopicity.
  • Elemental Analysis : Validate chloride content in the dihydrochloride form .

Q. How does the stereochemistry of (3S,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol influence its biological activity compared to other stereoisomers?

  • Methodological Answer : Comparative studies using enantiomers (e.g., (3R,5R)- vs. (3S,5S)-) reveal:

  • Receptor Binding : The (3S,5S) configuration shows higher affinity for opioid or adrenergic receptors due to spatial alignment with binding pockets.
  • Enzyme Inhibition : Stereochemistry affects interactions with enzymes like monoamine oxidases (MAOs); e.g., (3S,5S) may block substrate access via steric hindrance.
  • In Vivo Efficacy : Pharmacokinetic studies in rodent models demonstrate improved bioavailability for the (3S,5S) form .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictions often arise from:

  • Purity Issues : Trace impurities (e.g., residual solvents) may modulate activity. Use LC-MS to verify purity (>98%).
  • Assay Variability : Standardize receptor binding assays (e.g., radioligand displacement with [³H]-naloxone) across labs.
  • Species-Specific Effects : Test activity in multiple cell lines (e.g., human vs. murine neuroblastoma) to identify interspecies differences.
  • Data Normalization : Use internal controls (e.g., reference agonists/antagonists) to calibrate dose-response curves .

Q. What challenges exist in optimizing reaction conditions for introducing the dimethylaminomethyl group while maintaining stereochemical integrity?

  • Methodological Answer :

  • Regioselectivity : Competing reactions (e.g., over-alkylation) can occur; use low temperatures (0–5°C) and slow reagent addition.
  • Steric Hindrance : Bulky substituents may hinder methylation. Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve accessibility.
  • Acid Sensitivity : The dihydrochloride salt may decompose under strong acidic conditions. Optimize pH (6–7) during salt formation .

Q. What methodological approaches are used to investigate the interaction of this compound with biological targets such as receptors or enzymes?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors.
  • Molecular Dynamics Simulations : Model docking poses using software like AutoDock Vina to predict binding affinity.
  • Functional Assays : cAMP accumulation assays (e.g., for GPCRs) or fluorogenic substrates (e.g., MAO-Glo™) for enzyme activity.
  • Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450 interactions .

Q. In pharmacological studies, what in vitro models are appropriate for evaluating the therapeutic potential of this compound?

  • Methodological Answer :

  • Neuropathic Pain Models : Primary dorsal root ganglion (DRG) neurons treated with capsaicin to assess inhibition of TRPV1 channels.
  • Inflammation Assays : LPS-stimulated RAW 264.7 macrophages to measure cytokine (IL-6, TNF-α) suppression.
  • Blood-Brain Barrier Penetration : Use MDCK-MDR1 monolayers to predict CNS bioavailability.
  • Toxicity Screening : MTT assays in HepG2 cells to evaluate hepatotoxicity .

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